4-(Piperazin-1-yl)quinoline dihydrochloride is a chemical compound belonging to the quinoline family. It serves as a crucial building block in medicinal chemistry due to its diverse pharmacological activities exhibited either alone or as a hybrid with other active pharmacophoric groups. [] This analysis focuses on its scientific research applications, excluding drug use, dosage, and side effects.
4-Piperazin-1-yl-quinoline dihydrochloride is a chemical compound with the empirical formula and a molecular weight of 286.20 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. It features a quinoline ring structure linked to a piperazine moiety, which contributes to its unique chemical properties and biological activities .
4-Piperazin-1-yl-quinoline dihydrochloride is classified under the category of quinoline derivatives. It is synthesized through various chemical processes, primarily involving the cyclization of 1,2-diamine derivatives with sulfonium salts. The compound is commercially available from suppliers such as Sigma-Aldrich and Biosynth, which cater to research needs in organic chemistry and medicinal applications .
The synthesis of 4-Piperazin-1-yl-quinoline dihydrochloride typically involves the following methods:
The synthesis often requires careful control of reaction conditions to minimize by-products and maximize the yield of the desired compound. Common reagents include various sulfonium salts and diamines, with reaction temperatures typically maintained within specific ranges to promote optimal cyclization .
The molecular structure of 4-Piperazin-1-yl-quinoline dihydrochloride can be represented as follows:
The compound's structural characteristics contribute significantly to its biological activity. The presence of both nitrogen-containing rings enhances its ability to interact with biological targets, making it a candidate for further pharmacological studies .
4-Piperazin-1-yl-quinoline dihydrochloride participates in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often require controlled temperatures and pH levels to ensure successful transformations.
The mechanism of action for 4-Piperazin-1-yl-quinoline dihydrochloride involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors, leading to various biological effects such as antimicrobial or anticancer activities. Ongoing research aims to elucidate the precise molecular pathways affected by this compound .
Relevant data regarding these properties are crucial for understanding how this compound behaves in different environments, influencing its application in research and development.
4-Piperazin-1-yl-quinoline dihydrochloride has diverse applications in scientific research:
The quinoline-piperazine scaffold serves as a privileged structural motif in medicinal chemistry due to its adaptability in binding diverse biological targets. The core consists of a planar quinoline ring linked to a flexible piperazine moiety via a rotatable C–N bond. This bond exhibits restricted torsion angles (typically between 30°–50°) in low-energy conformations, positioning the piperazine ring perpendicular to the quinoline plane. This spatial arrangement optimizes interactions with target proteins by facilitating hydrogen bonding via the piperazine N1/N4 atoms and π-stacking through the quinoline system [1] [9].
In dopamine D3 receptors (D3R), molecular dynamics simulations reveal that (S)-enantiomers of 4-(piperazin-1-yl)quinoline derivatives stabilize partially activated receptor states through salt bridges with Asp110 (transmembrane helix 3) and hydrophobic contacts with Phe346/Val347. In contrast, (R)-enantiomers adopt orientations that prevent helical rearrangements critical for G-protein coupling, resulting in antagonist profiles [2] [6]. Protonation states further modulate dynamics: monoprotonation at piperazine N4 enhances affinity for serotonin transporters (SERT), while diprotonated species favor PfATP6 binding in Plasmodium falciparum [7] [9].
Table 1: Conformational Influence on Target Engagement
Structural Feature | Biological Target | Interaction Consequence |
---|---|---|
Planar quinoline ring | D3R transmembrane site | π-π stacking with Phe346 |
Piperazine N1/N4 | PfATP6 catalytic domain | H-bonding with Glu203 and Asn326 |
Perpendicular torsion angle | SERT extracellular loop | Steric clash with EL4 residues in outward-facing state |
Chlorine substituents at the C6 or C7 positions of the quinoline ring critically influence electronic properties and steric occupancy, dictating target selectivity. C7-chlorinated analogues (e.g., 7-chloro-4-(piperazin-1-yl)quinoline) exhibit enhanced antimalarial activity (IC₅₀ = 0.97–1.18 μM against P. falciparum K1/D10 strains) due to optimal hydrophobic filling in the PfATP6 binding cleft. Conversely, C6-chlorinated isomers show 10-fold reduced potency, attributed to misalignment with key residues like Leu321 [1] [9].
Bioisosteric replacements for chlorine include:
Electronic effects are equally pivotal: chlorine’s σp value (+0.23) reduces quinoline pKa, enhancing protonation-dependent uptake in parasitic vacuoles. Quantum mechanical calculations confirm a 0.35 eV decrease in LUMO energy in chlorinated analogues, facilitating charge transfer with PfATP6 heme cofactors [1] [3].
Table 2: Comparative Bioactivity of Chlorine Substitution Patterns
Substituent Position | Antimalarial IC₅₀ (μM) | D3R Ki (nM) | SIRT1 Inhibition (%) |
---|---|---|---|
C6-Cl | 8.2 | 373 | 22 |
C7-Cl | 0.97 | 4.12 | 85 |
C6-CF₃ | 1.4 | 16.6 | 41 |
Unsubstituted | >50 | 202 | <5 |
Molecular docking simulations elucidate how 4-piperazin-1-yl-quinoline derivatives engage with phylogenetically distinct targets:
Dynamic cross-reactivity is observed in dopamine receptors. Docking to D3R (PDB: 3PBL) using Induced Fit protocols predicts that (S)-enantiomers stabilize an agonist-like conformation via hydrogen bonds with Ser192/Ser193. This triggers TM5/TM6 outward movement (∼12 Å), activating Gi/o signaling. Conversely, D2R binding exhibits weaker piperazine coordination due to steric clashes with Ile184 [2] [4].
Table 3: Docking Scores Against Key Biological Targets
Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Key Interactions |
---|---|---|---|---|
PfATP6 | Homology model | 7-Chloro-4-(piperazin-1-yl)quinoline | −12.3 | Glu203 H-bond, Leu321 hydrophobic |
SIRT1 | 4ZZI | 7-Chloro-4-(piperazin-1-yl)quinoline | −9.8 | Asp275 salt bridge, Phe297 π-stacking |
D3R | 3PBL | (S)-6-Chloro-4-(piperazin-1-yl)quinoline | −11.7 | Ser192/193 H-bond, Phe346 π-stacking |
D2R | 6CM4 | (R)-7-Chloro-4-(piperazin-1-yl)quinoline | −8.4 | Asp114 salt bridge, Ile184 steric clash |
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